Progesterone 11-hemisuccinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enhanced Solubility

Progesterone, like many other steroids, has limited solubility in water. This poses a challenge for researchers who need to prepare aqueous solutions for in vitro or in vivo experiments. Progesterone 11-hemisuccinate, with its hemisuccinate modification, exhibits significantly improved water solubility. This allows researchers to prepare solutions at higher concentrations, facilitating a wider range of experimental designs [1].

Source

Progestational Activity Studies

Progesterone 11-hemisuccinate retains the progestational activity of progesterone, meaning it can mimic the effects of progesterone on target tissues. This property makes it a valuable tool for studying progesterone's role in various physiological processes, such as endometrial proliferation, regulation of the menstrual cycle, and decidualization (preparation of the uterine lining for pregnancy) [2].

Source

[Progesterone and its derivatives: chemistry, action, and clinical applications. Journal of Steroid Biochemistry and Molecular Biology. ]

Investigation of Progesterone-Related Diseases

Since progesterone signaling is crucial for various physiological functions, alterations in this pathway can contribute to several diseases. Progesterone 11-hemisuccinate can be used to investigate these conditions. For example, researchers might study its effects on models of endometriosis, a condition characterized by endometrial tissue growth outside the uterus [3].

Source

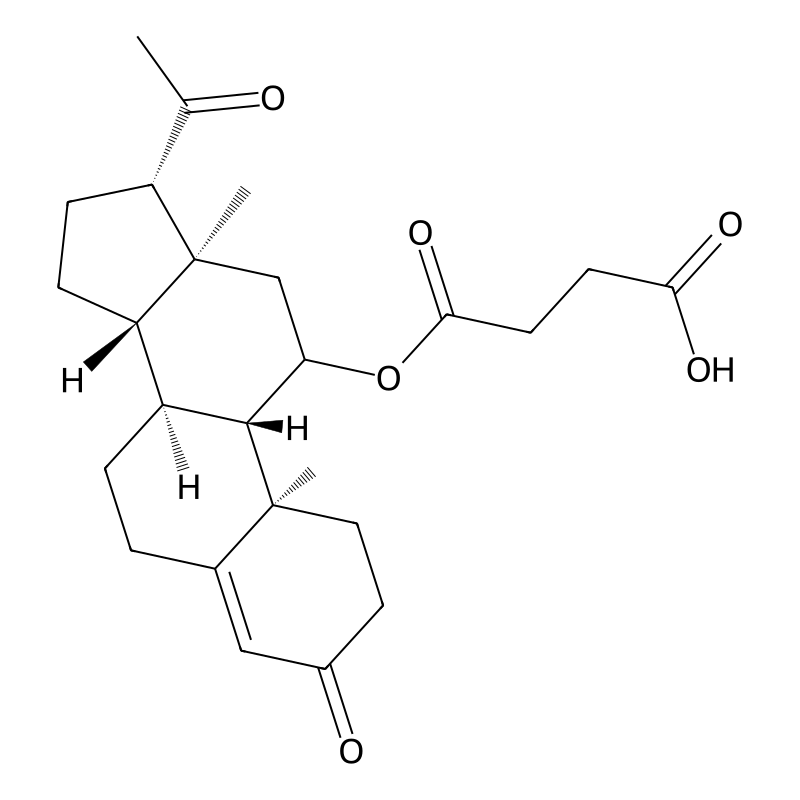

Progesterone 11-hemisuccinate is a derivative of progesterone, a key steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. This compound is classified as a gluco/mineralocorticoid and progestogen, which are steroids that influence various physiological processes. The chemical formula for progesterone 11-hemisuccinate is , and it has a molecular weight of approximately 430.53 g/mol . The compound features a unique structure that includes a succinate moiety attached to the 11-position of the progesterone backbone, enhancing its solubility and biological activity.

- Oxidation: This compound can be oxidized to form various derivatives, potentially modifying its biological activity.

- Hydrolysis: The ester bond in the hemisuccinate group can be hydrolyzed, releasing succinic acid and regenerating progesterone.

- Conjugation: It can participate in conjugation reactions with other biomolecules, which may alter its pharmacokinetic properties.

Progesterone 11-hemisuccinate exhibits significant biological activity primarily through its interaction with the progesterone receptor. It plays a crucial role in:

- Endometrial Preparation: Similar to natural progesterone, it facilitates the conversion of the proliferative endometrium into a secretory state, essential for implantation and maintenance of pregnancy .

- Antineoplastic Effects: Research indicates potential applications in cancer therapy due to its ability to modulate cell growth and differentiation .

Various synthetic routes have been developed for the preparation of progesterone 11-hemisuccinate:

- Direct Esterification: Progesterone can be reacted with succinic anhydride or succinic acid in the presence of an acid catalyst to form progesterone 11-hemisuccinate.

- Modification of Progesterone Derivatives: Starting from 11-hydroxyprogesterone or similar precursors, chemical modifications can yield the desired hemisuccinate derivative.

- Solid-phase Synthesis: Advanced synthetic techniques may involve solid-phase approaches to enhance yield and purity .

Progesterone 11-hemisuccinate has several important applications:

- Pharmaceutical Development: It is explored for use in hormone replacement therapies and contraceptives due to its progestogenic properties.

- Diagnostic Tools: This compound is utilized in radioimmunoassays for measuring progesterone levels in serum, aiding in reproductive health assessments .

- Research: Its derivatives are employed in studies investigating steroid hormone interactions and mechanisms.

Interaction studies indicate that progesterone 11-hemisuccinate interacts with various biological systems:

- Receptor Binding: It binds to the progesterone receptor with affinity comparable to natural progesterone, influencing gene expression related to reproductive functions .

- Metabolic Pathways: The compound is metabolized by cytochrome P450 enzymes, which may affect its pharmacological profile and interactions with other drugs .

Several compounds share structural similarities with progesterone 11-hemisuccinate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Progesterone | Base steroid hormone; lacks succinate modification | Primary natural progestogen |

| 17-Hydroxyprogesterone | Hydroxylated derivative; involved in steroidogenesis | Precursor in steroid biosynthesis |

| Medroxyprogesterone acetate | Acetate ester; used as a contraceptive | Longer half-life than natural progesterone |

| Hydroxyprogesterone caproate | Caproate ester; used for hormone therapy | Extended release formulation |

Progesterone 11-hemisuccinate is unique due to its specific modification at the 11-position with a hemisuccinate group, enhancing its solubility and potentially altering its pharmacodynamic properties compared to these similar compounds.

Esterification Methods

Esterification Methods (Succinic Anhydride Reactivity)

The synthesis of progesterone 11-hemisuccinate represents a critical transformation in steroid chemistry, involving the selective esterification of the 11-alpha hydroxyl group of 11-alpha-hydroxyprogesterone with succinic anhydride [1]. This hemisuccinylation reaction has been extensively studied and optimized to produce the synthetic hapten 11-alpha-hemisuccinylprogesterone [1]. The chemical structure of the resulting compound is characterized by the molecular formula C25H34O6 with a molecular weight of 430.5 g/mol [2].

The fundamental mechanism of succinic anhydride reactivity with steroid hydroxyl groups follows classical anhydride esterification pathways [19]. The reaction proceeds through nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the anhydride, resulting in ring opening and formation of the hemisuccinate ester linkage [24]. The succinic anhydride demonstrates high reactivity toward primary and secondary hydroxyl groups, with the reaction being particularly efficient at the 11-alpha position of hydroxylated progesterone derivatives [1].

The stoichiometry of the reaction typically employs a molar excess of succinic anhydride to ensure complete conversion of the hydroxyl substrate [20]. Research has demonstrated that the esterification follows first-order kinetics with respect to both the steroid substrate and the anhydride reagent [24]. Temperature effects play a crucial role in reaction efficiency, with optimal conditions typically maintained between 40-65°C to balance reaction rate with product stability [24].

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Temperature | 40-65°C | [24] |

| Molar Ratio (Anhydride:Steroid) | 2:1 to 5:1 | [20] |

| Reaction Time | 1-4 hours | [1] |

| Solvent System | Dioxane or Pyridine | [1] [20] |

The selectivity of hemisuccinylation at the 11-alpha position versus other potential hydroxylation sites has been demonstrated through systematic studies comparing different steroid substrates [20]. The 11-alpha hydroxyl group exhibits enhanced reactivity compared to other positions due to its spatial accessibility and electronic environment within the steroid framework [35].

Catalytic and Solvent-Specific Synthesis Approaches

Advanced synthetic methodologies for progesterone 11-hemisuccinate synthesis have incorporated catalytic systems to enhance reaction efficiency and selectivity [1]. The use of 4-dimethylaminopyridine as a nucleophilic catalyst in refluxing dioxane represents a significant improvement over traditional uncatalyzed procedures [1]. This catalytic approach accelerates the esterification by forming a highly activated acylpyridinium intermediate that facilitates rapid acyl transfer to the steroid hydroxyl group [17].

The mechanism of 4-dimethylaminopyridine catalysis involves initial attack of the nucleophilic nitrogen on the succinic anhydride, forming a pyridinium species that serves as a superior acylating agent compared to the parent anhydride [17]. This catalytic activation reduces reaction times from several hours to approximately one hour while maintaining high yields and selectivity [1].

Solvent selection has proven critical for optimizing hemisuccinylation reactions [1] [15]. Dioxane emerges as the preferred solvent system due to its ability to solubilize both the steroid substrate and succinic anhydride while providing appropriate polarity for the catalytic mechanism [1]. Alternative polar aprotic solvents such as dimethylformamide and dimethylsulfoxide have been evaluated, though dioxane consistently provides superior results in terms of yield and product purity [15].

The carbodiimide-mediated coupling approach represents an alternative synthetic strategy employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in conjunction with N-hydroxybenzotriazole [16] [20]. This methodology involves activation of succinic acid rather than direct use of the anhydride, providing enhanced control over reaction conditions and improved purification characteristics [16].

| Coupling Method | Catalyst/Activator | Yield (%) | Reaction Time |

|---|---|---|---|

| Anhydride/4-dimethylaminopyridine | 4-dimethylaminopyridine | 85-90 | 1-2 hours |

| Carbodiimide/N-hydroxybenzotriazole | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | 80-85 | 2-4 hours |

| Direct Anhydride | None | 70-75 | 4-8 hours |

The N,N'-disuccinimidyl carbonate methodology provides a one-step procedure for generating active ester intermediates suitable for conjugation reactions [5]. This approach synthesizes N-hydroxysuccinimide esters of progesterone 11-hemisuccinate at room temperature without requiring elevated temperatures or extended reaction times [5].

Purification Techniques

Purification Techniques (Chromatography, Crystallization)

High-performance liquid chromatography represents the gold standard for purification and analytical characterization of progesterone 11-hemisuccinate [9] [27]. Reverse-phase chromatography using C18 stationary phases with acetonitrile-water gradient elution systems provides excellent resolution for separating the target compound from synthetic by-products and unreacted starting materials [9] [27].

The chromatographic parameters for progesterone 11-hemisuccinate purification have been systematically optimized across multiple research groups [9] [27]. Mobile phase compositions typically employ acetonitrile concentrations ranging from 30% to 70% in aqueous buffer systems, with pH adjustment to 6.4 using phosphate buffer providing optimal peak shape and resolution [9]. Detection wavelengths at 225 nm offer maximum sensitivity for ultraviolet absorption monitoring [9].

Column chromatography using silica gel provides an effective preparative-scale purification method for progesterone 11-hemisuccinate [28]. Flash chromatography techniques employing gradient elution with hexane-ethyl acetate solvent systems enable rapid purification with high recovery yields [28]. The compound exhibits an Rf value of approximately 0.53 when analyzed by thin-layer chromatography using toluene-2-propanol (9:1 v/v) as the mobile phase [29].

| Chromatographic Method | Stationary Phase | Mobile Phase | Detection |

|---|---|---|---|

| High-Performance Liquid Chromatography | C18 (1.8 μm) | Acetonitrile-Phosphate Buffer | 225 nm |

| Flash Chromatography | Silica Gel | Hexane-Ethyl Acetate | Ultraviolet/Mass Spectrometry |

| Thin-Layer Chromatography | Silica Gel 60F254 | Toluene-2-Propanol (9:1) | Ultraviolet 254 nm |

Crystallization techniques for progesterone 11-hemisuccinate focus on solvent selection and controlled precipitation conditions [14] [30]. The compound demonstrates limited solubility in aqueous systems but exhibits good solubility in organic solvents including dichloromethane, tetrahydrofuran, acetonitrile, dimethylformamide, and dimethylsulfoxide [4]. Recrystallization from isopropanol-water mixtures provides high-purity material suitable for analytical and synthetic applications [30].

The crystallization process employs antisolvent precipitation techniques where the compound is dissolved in isopropanol followed by controlled addition of water as an antisolvent [30]. Addition rates of 10-100 mL/min have been optimized to control particle size distribution and crystal morphology [30]. Temperature control during crystallization affects both yield and crystal quality, with combined cooling and antisolvent methods providing superior results compared to isothermal precipitation [30].

Purification yields through crystallization typically exceed 95% when proper solvent selection and crystallization conditions are maintained [13]. The process removes synthetic impurities including unreacted starting materials, coupling reagents, and side products formed during esterification reactions [13].

Conjugation Strategies for Immunological Applications

Progesterone 11-hemisuccinate serves as a crucial intermediate for immunological applications, particularly in the development of immunoassays and antibody production systems [11] [33]. The hemisuccinate functionality provides a carboxylic acid handle that enables facile conjugation to carrier proteins through carbodiimide-mediated coupling reactions [11] [33].

Bovine serum albumin represents the most widely employed carrier protein for progesterone 11-hemisuccinate conjugation [11] [32] [33]. The conjugation process typically employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as the coupling agent, often in combination with N-hydroxysuccinimide to enhance reaction efficiency and minimize side reactions [16] [33]. The resulting progesterone-11-hemisuccinyl-bovine serum albumin conjugates demonstrate excellent immunogenicity for antibody production [36].

The conjugation stoichiometry significantly influences the immunological properties of the resulting conjugates [33]. Hapten-to-protein ratios ranging from 10:1 to 30:1 have been systematically evaluated, with optimal immunogenicity observed at ratios of approximately 15-20 haptens per protein molecule [33]. Higher conjugation ratios may lead to protein denaturation and reduced immunogenicity, while lower ratios provide insufficient antigenic density [33].

| Carrier Protein | Coupling Agent | Hapten:Protein Ratio | Application |

|---|---|---|---|

| Bovine Serum Albumin | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | 15-20:1 | Immunogen Production |

| Ovalbumin | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | 10-15:1 | Secondary Immunogen |

| Keyhole Limpet Hemocyanin | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | 20-25:1 | High Immunogenicity |

Alternative conjugation strategies employ biotinylation approaches where progesterone 11-hemisuccinate is coupled to biotin derivatives, enabling streptavidin-based detection systems [4] [8]. The progesterone-11-hemisuccinate-polyethylene glycol3-biotin conjugate (molecular weight 831.07 Da) provides enhanced water solubility and reduced non-specific binding compared to direct protein conjugates [4].

The development of enzyme-linked conjugates utilizes alkaline phosphatase as the detection enzyme [5] [38]. Direct coupling of progesterone 11-hemisuccinate to alkaline phosphatase through carbodiimide chemistry provides tracers for enzyme immunoassays with detection limits in the picogram range [38]. These enzyme conjugates demonstrate stability for several months when stored at 4°C in appropriate buffer systems [38].

Monoclonal antibody production from progesterone 11-hemisuccinate immunogens has been successfully achieved through hybridoma technology [36]. Immunization of Balb/c mice with progesterone 11-alpha-hemisuccinate-bovine serum albumin conjugates followed by spleen cell fusion with myeloma cell lines produces monoclonal antibodies with binding affinities of approximately 1.7 × 10^9 M^-1 [36]. These monoclonal antibodies exhibit high specificity for progesterone with minimal cross-reactivity to related steroids [36].